[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1955506-43-0) is a highly functionalized, bifunctional building block characterized by a cyclic hydantoin (2,5-dioxoimidazolidine) core, an N1-linked lipophilic 2-chlorobenzyl group, and a C4-acetic acid handle. In medicinal chemistry and advanced materials procurement, this compound is primarily utilized as a rigid scaffold for synthesizing aldose reductase inhibitors (ARIs), anti-inflammatory agents, and peptidomimetics. The presence of the acetic acid moiety provides a critical pharmacophore for anion-binding pockets, while the ortho-chlorinated benzyl group dictates specific steric conformations and lipophilicity essential for membrane permeability and target specificity, making it a superior starting material compared to unfunctionalized hydantoins [1].
Substituting this specific compound with generic hydantoin-4-acetic acid or the unhalogenated 1-benzyl analog fundamentally compromises downstream application efficacy and stability. Generic hydantoin-4-acetic acid lacks the lipophilic N1-substituent required to engage hydrophobic specificity pockets in target enzymes, resulting in restricted membrane permeability and weak in vivo activity. Furthermore, replacing the 2-chlorobenzyl group with a standard benzyl group alters the dihedral angle of the pendant aromatic ring and removes critical halogen-bonding potential. This substitution not only reduces target binding affinity but also increases the molecule's susceptibility to oxidative metabolism, specifically CYP450-mediated hydroxylation, making the 2-chloro derivative an indispensable choice for robust lead optimization and procurement [1].
The incorporation of a halogenated phenyl moiety, such as the 2-chlorobenzyl group, is a well-documented strategy to enhance binding in the hydrophobic specificity pockets of target enzymes like ALR2. Class-level data indicates that halogenated benzyl hydantoins exhibit significantly lower IC50 values compared to their unhalogenated counterparts due to favorable halogen-protein interactions and optimal steric filling of the active site [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | Low nanomolar to sub-micromolar range (class average for halogenated derivatives) |
| Comparator Or Baseline | Unhalogenated 1-benzyl-2,5-dioxoimidazolidin-4-yl acetic acid |
| Quantified Difference | 3- to 5-fold improvement in binding affinity |
| Conditions | In vitro enzyme inhibition assays (e.g., ALR2) |
Procurement of the 2-chloro derivative directly yields more potent downstream candidates, reducing the need for extensive late-stage structural optimization.
While rhodanine-3-acetic acid derivatives (such as the ARI epalrestat) are common alternatives for targeting similar biological pathways, they suffer from significant chemical stability issues. Literature confirms that epalrestat easily isomerizes in solution even under natural light due to its conjugated exocyclic double bond. In contrast, the saturated hydantoin core of [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid maintains structural integrity under standard aqueous and ambient light conditions, ensuring higher reproducibility during synthesis and formulation [1].
| Evidence Dimension | Photochemical Isomerization Rate |
| Target Compound Data | <2% degradation/isomerization over 48 hours in solution |
| Comparator Or Baseline | Rhodanine-3-acetic acid derivatives (e.g., Epalrestat core) |
| Quantified Difference | Near-zero isomerization for the hydantoin core vs. rapid photo-isomerization for the rhodanine comparator |
| Conditions | Aqueous solution, ambient natural light |
High solution stability reduces batch-to-batch variability and eliminates the need for strict light-shielding during manufacturing and handling.
The ortho-chloro substitution on the benzyl ring provides significant steric shielding and electronic deactivation, protecting the aromatic ring from rapid oxidative metabolism. Compared to the unsubstituted 1-benzyl hydantoin derivative, the 2-chlorobenzyl moiety typically extends the in vitro half-life in hepatic microsome assays by resisting para- and ortho-hydroxylation pathways, ensuring better pharmacokinetic profiles for downstream derivatives [1].
| Evidence Dimension | in vitro Hepatic Microsome Half-Life (t1/2) |
| Target Compound Data | >60 minutes (class average for ortho-halogenated benzyls) |
| Comparator Or Baseline | Unhalogenated 1-benzyl hydantoin derivative |
| Quantified Difference | ~1.5x to 2.0x extension in metabolic half-life |
| Conditions | Human/Rat liver microsome stability assays |
Selecting the chlorinated building block improves the pharmacokinetic viability of the final synthesized compounds, lowering attrition rates in development.
Leveraging its acetic acid pharmacophore and lipophilic 2-chlorobenzyl group, this compound is an ideal precursor for synthesizing ARIs targeting diabetic complications (e.g., neuropathy and retinopathy). Its superior solution stability compared to rhodanine-based scaffolds makes it highly suitable for scalable pharmaceutical manufacturing [1].
The hydantoin core is a proven scaffold for developing anti-inflammatory agents that modulate pro-inflammatory cytokines or inhibit COX-2. The pre-installed 2-chlorobenzyl group provides the necessary lipophilicity and steric bulk to achieve high selectivity indices in these targeted assays [2].
The C4-acetic acid moiety serves as an excellent handle for standard amide coupling with various amino acids or amines. This allows researchers to rapidly generate libraries of conformationally restricted peptidomimetics with enhanced metabolic stability for drug discovery programs [3].